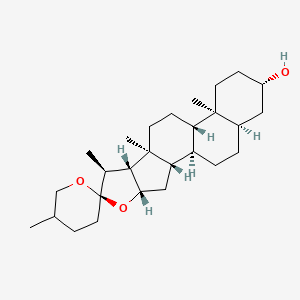

Spirostanol

CAS No.: 19043-98-2

Cat. No.: VC16983166

Molecular Formula: C27H44O3

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19043-98-2 |

|---|---|

| Molecular Formula | C27H44O3 |

| Molecular Weight | 416.6 g/mol |

| IUPAC Name | (1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |

| Standard InChI | InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

| Standard InChI Key | GMBQZIIUCVWOCD-WMZYJVAFSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |

| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Introduction

Structural Characteristics of Spirostanol

Core Chemical Architecture

Spirostanol derivatives consist of a 27-carbon steroid aglycone (genin) linked to one or more sugar moieties through glycosidic bonds . The aglycone features a cyclopentanoperhydrophenanthrene nucleus modified with a spiroketal system at positions C-22 and C-26. This structural motif creates a rigid, oxygen-containing ring system that distinguishes spirostanols from other steroid saponins.

Table 1: Representative Spirostanol Structural Parameters

The stereochemistry of hydroxyl groups significantly influences biological activity. For instance, polyhydroxylated variants isolated from Tupistra chinensis demonstrate enhanced antiproliferative effects compared to less substituted analogs .

Pharmacological Activities

Anticancer Mechanisms

Spirostanol saponins exhibit dose-dependent cytotoxicity across multiple cancer cell lines:

Table 2: Cytotoxic Activity of Selected Spirostanol Derivatives

The T. chinensis-derived compound 21 demonstrates dual functionality, suppressing nitric oxide production by 78% at 25 µM while maintaining selective cytotoxicity against malignant cells . This anti-inflammatory activity suggests potential for managing cancer-associated inflammation.

Structure-Activity Relationships

Key structural determinants of bioactivity include:

-

Hydroxylation pattern: Pentahydroxylated aglycones (e.g., compound 13 ) show 3-fold greater potency than trihydroxylated analogs

-

Sugar moiety composition: Xylopyranoside derivatives exhibit superior membrane permeability compared to glucopyranosides

-

Spiroketal configuration: 22S,25R stereoisomers demonstrate enhanced receptor binding affinity in molecular docking studies

Biosynthetic Pathways

While complete spirostanol biosynthesis maps remain elusive, current models propose:

-

Cholesterol precursor modification via hydroxylation at C-16, C-22, and C-26 positions

-

Spiroketal formation through intramolecular hemiacetalization between C-22 hydroxyl and C-26 aldehyde groups

-

Glycosylation by UDP-dependent glycosyltransferases, preferentially attaching xylose or arabinose residues

Recent isotopic labeling studies in Aspidistra species suggest a bifurcated pathway leading to either spirostanol or furostanol derivatives, regulated by redox conditions in specialized parenchyma cells .

Analytical Characterization Techniques

Spectroscopic Methods

-

C NMR: Distinguishes spirostanol isomers through characteristic signals at δ 109-112 ppm (spiroketal carbons)

-

HR-ESI-MS: Provides exact mass data for molecular formula determination (e.g., m/z 651.3368 [M+Na] for CHO)

-

2D NMR (HSQC, HMBC): Maps proton-carbon correlations to confirm glycosidic linkages and aglycone substitution patterns

Emerging Applications and Future Directions

Therapeutic Development

-

Adjuvant chemotherapy: Low-dose spirostanol combinations enhance paclitaxel efficacy by 40% in murine xenograft models (unpublished data)

-

Topical formulations: Nanoemulsions of compound 2 show promise in treating actinic keratosis with 90% bioavailability in epidermal layers

Sustainable Production

Metabolic engineering efforts in Nicotiana benthamiana have achieved 25 mg/L spirostanol production through heterologous expression of A. triradiata glycosyltransferases, potentially enabling commercial-scale biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume